molecular formula C15H27NO6 B13430349 (L)-Suberyl Carnitine-d3 Inner Salt

(L)-Suberyl Carnitine-d3 Inner Salt

Cat. No.: B13430349
M. Wt: 320.40 g/mol
InChI Key: YVWVEIPYMGBQPE-LBBMYNEISA-N
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Description

(L)-Suberyl Carnitine-d3 Inner Salt is a deuterated form of suberyl carnitine, which is a derivative of L-carnitine. L-carnitine is a naturally occurring compound that plays a crucial role in the transport of fatty acids into the mitochondria for subsequent β-oxidation. The deuterated form, this compound, is often used in scientific research due to its stable isotope labeling, which allows for precise tracking and quantification in various biochemical assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (L)-Suberyl Carnitine-d3 Inner Salt typically involves the esterification of L-carnitine with suberic acid, followed by the introduction of deuterium atoms. The reaction conditions often include the use of deuterated reagents and solvents to ensure the incorporation of deuterium into the final product. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated synthesis equipment and rigorous quality control measures are essential to produce the compound at a commercial scale .

Chemical Reactions Analysis

Types of Reactions

(L)-Suberyl Carnitine-d3 Inner Salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions include various acylcarnitine derivatives, which can be further analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to determine their structure and purity .

Scientific Research Applications

(L)-Suberyl Carnitine-d3 Inner Salt has a wide range of scientific research applications, including:

    Chemistry: Used as a stable isotope-labeled standard in analytical chemistry for the quantification of carnitine and its derivatives.

    Biology: Employed in studies of fatty acid metabolism and mitochondrial function.

    Medicine: Investigated for its potential therapeutic effects in metabolic disorders and as a biomarker for certain diseases.

    Industry: Utilized in the development of nutritional supplements and pharmaceuticals

Mechanism of Action

The primary mechanism of action of (L)-Suberyl Carnitine-d3 Inner Salt involves its role in the transport of long-chain fatty acids into the mitochondria for β-oxidation. This process is facilitated by the enzyme carnitine palmitoyltransferase, which catalyzes the formation of acylcarnitine derivatives. The deuterated form allows for precise tracking of these metabolic pathways, providing valuable insights into mitochondrial function and energy metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(L)-Suberyl Carnitine-d3 Inner Salt is unique due to its specific chain length and deuterium labeling, which provides distinct advantages in metabolic studies. Its stable isotope labeling allows for accurate quantification and tracking in biochemical assays, making it a valuable tool in scientific research .

Biological Activity

(L)-Suberyl Carnitine-d3 Inner Salt is a deuterated derivative of L-Carnitine, a compound essential for fatty acid metabolism and energy production in biological systems. This article explores the biological activity of (L)-Suberyl Carnitine-d3, focusing on its role in energy metabolism, potential applications in clinical settings, and relevant research findings.

  • Molecular Formula : C15H25D3NO6+
  • Molecular Weight : 321.4 g/mol
  • Structure : Characterized by a suberyl group attached to the carnitine backbone, with deuterium isotopes enhancing its stability and solubility for biochemical applications .

Energy Metabolism

(L)-Suberyl Carnitine-d3 plays a critical role in transporting long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce adenosine triphosphate (ATP). This function is vital for energy production, particularly in tissues with high energy demands such as muscle and heart tissue .

Exercise Performance and Recovery

Research indicates that supplementation with L-Carnitine, and by extension its derivatives like (L)-Suberyl Carnitine-d3, may enhance exercise performance and recovery. Studies show improvements in mitochondrial activity and lipid mobilization in bovine embryos when L-Carnitine is used during in vitro maturation processes .

Study 1: In Vitro Maturation of Bovine Embryos

A study investigated the effects of L-Carnitine on the maturation of bovine embryos. Key findings include:

  • Treatment Groups : Various concentrations of L-Carnitine were added during different maturation stages.
  • Results : The addition of 3.8 mM L-Carnitine significantly improved lipid metabolism and reduced mitochondrial activity compared to controls (p < 0.05) .
Treatment GroupTotal Oocytes MaturedCleavage Rate (%)4-Cell Stage (%)
Control43184.09 ± 9.4473.05 ± 12.05
L-Carnitine41282.65 ± 4.6065.34 ± 9.75

Study 2: Dietary Supplementation in Dairy Cows

A study on dairy cows assessed the impact of L-Carnitine supplementation during an immune challenge:

  • Findings : Increased eosinophil counts were observed in the supplemented group, indicating enhanced immune response, although functional parameters like phagocytosis remained unchanged .

The primary mechanism through which (L)-Suberyl Carnitine-d3 exerts its effects involves:

  • Fatty Acid Transport : Facilitating the transport of long-chain fatty acids across the mitochondrial membrane.
  • Energy Production : Enhancing ATP production through β-oxidation.
  • Metabolic Regulation : Modulating lipid metabolism and influencing gene expression related to energy homeostasis .

Comparative Analysis with Other Carnitines

Compound NameStructural SimilarityUnique Features
L-CarnitineBackbone similarityEssential for fatty acid metabolism
Acetyl-L-CarnitineSimilar backboneEnhances cognitive function
Propionyl-L-CarnitineSimilar backboneAids short-chain fatty acid transport
Isopentyl CarnitineSimilar backboneUsed in specific metabolic studies

(L)-Suberyl Carnitine-d3 is distinguished by its deuterated labeling, which aids in tracking metabolic pathways involving carnitines.

Properties

Molecular Formula

C15H27NO6

Molecular Weight

320.40 g/mol

IUPAC Name

(3R)-3-(7-carboxyheptanoyloxy)-4-[dimethyl(trideuteriomethyl)azaniumyl]butanoate

InChI

InChI=1S/C15H27NO6/c1-16(2,3)11-12(10-14(19)20)22-15(21)9-7-5-4-6-8-13(17)18/h12H,4-11H2,1-3H3,(H-,17,18,19,20)/t12-/m1/s1/i1D3

InChI Key

YVWVEIPYMGBQPE-LBBMYNEISA-N

Isomeric SMILES

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCCCCCC(=O)O

Canonical SMILES

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCCCCC(=O)O

Origin of Product

United States

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